REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[N:8]=[C:7]([NH2:9])[C:6]([NH2:10])=[CH:5][CH:4]=1.C1C(=O)N(OC(ON2C(=O)CCC2=O)=O)[C:15](=[O:16])C1.ClCCl>CC#N>[F:12][C:2]([F:1])([F:11])[C:3]1[N:8]=[C:7]2[NH:9][C:15](=[O:16])[NH:10][C:6]2=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C(=N1)N)N)(F)F
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 13 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 75° C. for 90 min
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |